molecular formula C11H15Cl2N B13253003 Tert-butyl[(3,5-dichlorophenyl)methyl]amine

Tert-butyl[(3,5-dichlorophenyl)methyl]amine

Cat. No.: B13253003
M. Wt: 232.15 g/mol
InChI Key: ZNJWBWZTFZHCQF-UHFFFAOYSA-N
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Description

Tert-butyl[(3,5-dichlorophenyl)methyl]amine is a substituted benzylamine derivative characterized by a tert-butyl group attached to the amine nitrogen and a 3,5-dichlorophenyl moiety on the methyl group. Its molecular formula is C11H15Cl2N, with a molecular weight of 232.15 g/mol. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antileishmanial agents, due to its stability and reactivity .

Its synthesis often involves tert-butyl carbamate intermediates, followed by deprotection under acidic or basic conditions .

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C11H15Cl2N/c1-11(2,3)14-7-8-4-9(12)6-10(13)5-8/h4-6,14H,7H2,1-3H3

InChI Key

ZNJWBWZTFZHCQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(3,5-dichlorophenyl)methyl]amine typically involves the reaction of tert-butylamine with 3,5-dichlorobenzyl chloride. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(3,5-dichlorophenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with conditions typically involving a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted amines or amides.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include secondary or tertiary amines.

Scientific Research Applications

Tert-butyl[(3,5-dichlorophenyl)methyl]amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl[(3,5-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in redox reactions, altering the oxidative state of target molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares tert-butyl[(3,5-dichlorophenyl)methyl]amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
This compound C11H15Cl2N 232.15 tert-butyl, 3,5-dichlorophenyl High lipophilicity, steric hindrance
(3,5-Dichlorophenyl)methylamine C10H12Cl2N 217.11 isopropyl, 3,5-dichlorophenyl Moderate solubility in polar solvents
3,5-Dichlorobenzylamine C7H7Cl2N 176.05 3,5-dichlorophenyl, -NH2 High reactivity, lower stability
2-(3,5-Dichlorophenyl)ethan-1-amine C8H9Cl2N 190.07 ethyl linker, 3,5-dichlorophenyl Increased flexibility, reduced steric effects
Key Observations:

Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance, which reduces nucleophilic reactivity compared to 3,5-dichlorobenzylamine but enhances stability under harsh reaction conditions .

Lipophilicity: The tert-butyl group increases lipophilicity, improving solubility in non-polar solvents like MTBE, whereas compounds with shorter alkyl chains (e.g., propan-2-yl) exhibit better solubility in polar solvents .

Synthetic Utility : Tert-butyl derivatives are preferred as intermediates in multi-step syntheses due to their resistance to degradation, as seen in the preparation of antileishmanial agents and kinase inhibitors .

Physicochemical Properties

  • Crystallinity: Tert-butyl derivatives often form less ordered crystalline structures compared to rigid analogs like 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)pyrimidin-4-amine, which exhibits triclinic crystal packing with hydrogen bonding .
  • Stability : The tert-butyl group confers resistance to enzymatic degradation, making it suitable for prolonged storage, whereas 3,5-dichlorobenzylamine is prone to oxidation .

Biological Activity

Tert-butyl[(3,5-dichlorophenyl)methyl]amine is an organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C13H16Cl2N
  • Molecular Weight : Approximately 273.18 g/mol
  • Structure : The compound features a tert-butyl group and a 3,5-dichlorophenyl moiety, which are critical for its biological interactions.

The biological activity of this compound is influenced by its ability to interact with various biological macromolecules. Studies indicate that it may act as an inhibitor or modulator of specific receptors and enzymes involved in disease pathways.

  • TRPV1 Antagonism : Research has shown that derivatives of this compound may exhibit antagonistic effects on the TRPV1 receptor, which is involved in pain perception and inflammation. Compounds with similar structures have demonstrated significant efficacy in reducing pain responses in animal models .
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antinociceptive Activity : The compound has been evaluated for its potential to alleviate pain in various animal models, showing promising results in reducing nociceptive responses .
  • Anticancer Activity : In vitro studies indicate that this compound may inhibit the growth of specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Study 1: TRPV1 Antagonism

A study focused on the synthesis of phenylglycinamide derivatives revealed that compounds structurally related to this compound effectively inhibited TRPV1-mediated calcium influx. The results indicated an ED50 value of approximately 29.9 mg/kg in pain models, highlighting its potential as a pain management agent .

Study 2: Cytotoxic Effects

In vitro assays conducted on various cancer cell lines (e.g., HeLa, CEM) demonstrated that this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM. The compound's mechanism was linked to apoptosis induction through mitochondrial pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
N-(3-(4-chlorobenzyl)amino)propyl carbamateSimilar amine structureLacks dichlorophenyl group
tert-Butyl N-(2-aminoethyl)carbamateContains aminoethyl instead of propylSimpler structure; less steric hindrance
4-(N,N-Dimethylaminomethyl)-phenol carbamateContains a phenolic hydroxyl groupDifferent functional group leading to distinct reactivity

The unique combination of the tert-butyl group and the 3,5-dichlorophenyl moiety contributes to the distinct chemical behavior and potential applications compared to similar compounds.

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